2-Methylnicotinic acid hydrochloride

Overview

Description

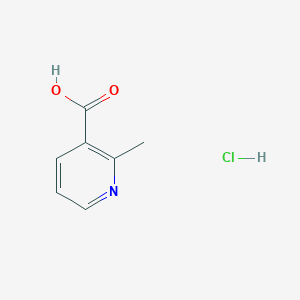

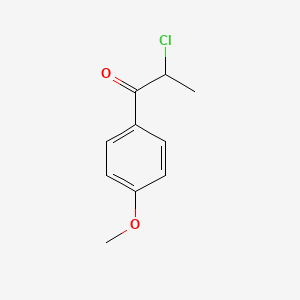

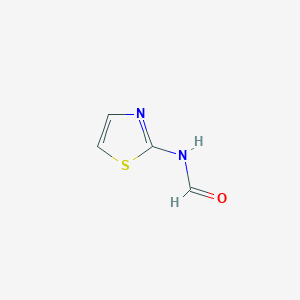

2-Methylnicotinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 2-methylpyridine-3-carboxylic acid hydrochloride . The CAS number for this compound is 21636-09-9 .

Molecular Structure Analysis

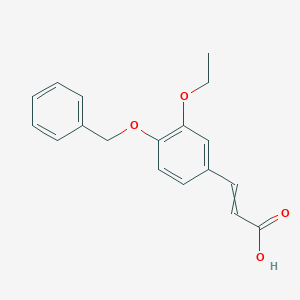

The molecular weight of 2-Methylnicotinic acid hydrochloride is 137.13600 . The molecular formula is C7H7NO2 . The structure of this compound includes a pyridine ring with a carboxylic acid group at the 3-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylnicotinic acid hydrochloride include a boiling point of 280.4ºC at 760mmHg . The exact mass is 137.04800 and the LogP value is 1.08820 . The melting point and density are not available .Scientific Research Applications

Neurotropic Action Synthesis

2-Methylnicotinic acid hydrochloride plays a role in the synthesis of neurotropic compounds. For instance, its derivatives have been used in the preparation of 2-Arylamino-6-methylnicotinic Acid Alkylamides, which are significant for studying neurotropic actions (Lebedev et al., 1981).

Antibacterial Studies

This compound is utilized in creating new transition metal complexes with antibacterial properties. Research shows that 2-Methylnicotinic acid, through its derivatives, can effectively bind with transition metals and exhibit antibacterial activities against various bacteria strains (Verma & Bhojak, 2018).

Microbial Production Studies

Investigations into the microbial production of hydroxynicotinic acid from nicotinic acid have employed 2-Methylnicotinic acid. This research helps in understanding the microbial pathways and the role of different compounds in these processes (Ueda & Sashida, 1998).

Enzymatic Reactions

Studies on 2-Methylnicotinic acid have also focused on its enzymatic reactions. For example, specific bacteria can degrade 6-methylnicotinic acid, where the degradation pathway starts with the hydroxylation at the C2 position, demonstrating the biochemical versatility of this compound (Tinschert et al., 1997).

Protein Derivatization

Research has shown that derivatives of 2-Methylnicotinic acid can be used in the derivatization of proteins, indicating its role in biochemistry and molecular biology (Tsumoto et al., 2003).

Synthesis of Chemical Complexes

The compound is significant in synthesizing various chemical complexes. For instance, it has been used in preparing coordination compounds with silver(I), demonstrating its utility in the field of coordination chemistry and materials science (Aakeröy & Beatty, 1999).

Magnetic Property Investigations

2-Methylnicotinic acid is also involved in the synthesis of compounds that are studied for their magnetic properties. This is important in materials science, particularly in the area of magnetic coordination complexes (Razquin-Bobillo et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 2-Methylnicotinic acid, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid release to the environment, and to wear protective clothing and eye protection when handling the compound .

Mechanism of Action

Target of Action

2-Methylnicotinic acid hydrochloride, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), participate in many vital redox reactions . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor .

Biochemical Pathways

The biochemical pathways affected by 2-Methylnicotinic acid hydrochloride are those involving the metabolism of niacin and the functioning of NAD-dependent pathways . The compound is involved in the pyridine nucleotide cycle (PNC), a seven-component pathway that is the major route for the biosynthesis of pyridine nucleotides . The degradation of NAD and its regeneration from the catabolites is a key part of this cycle .

Pharmacokinetics

Niacin is known to have good bioavailability when administered orally

Result of Action

The molecular and cellular effects of 2-Methylnicotinic acid hydrochloride’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions, influencing various physiological processes . The compound’s action can therefore have wide-ranging effects on cellular function.

properties

IUPAC Name |

2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWIRGCRHNVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376471 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnicotinic acid hydrochloride | |

CAS RN |

21636-09-9 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)